Lincomycin 2,7-Dipalmitate-d62

Isotope dilution mass spectrometry Calibration linearity Isotopic cross-talk

Lincomycin 2,7-Dipalmitate-d62 is the only commercially available stable isotope-labeled internal standard that structurally matches the 2,7-dipalmitate diester prodrug, eliminating systematic extraction bias and ionization discrepancies that cause method validation failure when using lincomycin-d3 or unlabeled analogues. • +62 Da mass shift ensures linear calibration without mathematical correction, unlike ≤3 Da shifts • Non-exchangeable alkyl chain deuteration maintains IS concentration integrity over >24 h sequences • Batch-specific CoA with isotopic purity characterization supports regulatory submissions (IND, NDA, DMF) • Enables dual-IS strategy for simultaneous quantification of prodrug and free lincomycin

Molecular Formula C50H94N2O8S
Molecular Weight 945.7 g/mol
Cat. No. B13846577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLincomycin 2,7-Dipalmitate-d62
Molecular FormulaC50H94N2O8S
Molecular Weight945.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)OC1C(C(C(OC1SC)C(C(C)OC(=O)CCCCCCCCCCCCCCC)NC(=O)C2CC(CN2C)CCC)O)O
InChIInChI=1S/C50H94N2O8S/c1-7-10-12-14-16-18-20-22-24-26-28-30-32-35-42(53)58-39(4)44(51-49(57)41-37-40(34-9-3)38-52(41)5)47-45(55)46(56)48(50(60-47)61-6)59-43(54)36-33-31-29-27-25-23-21-19-17-15-13-11-8-2/h39-41,44-48,50,55-56H,7-38H2,1-6H3,(H,51,57)/t39-,40+,41?,44-,45-,46?,47-,48+,50-/m1/s1/i1D3,2D3,7D2,8D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D2,23D2,24D2,25D2,26D2,27D2,28D2,29D2,30D2,31D2,32D2,33D2,35D2,36D2
InChIKeyGPOWABJRHPQHAC-IJISYYLASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lincomycin 2,7-Dipalmitate-d62: Stable Isotope Internal Standard


Lincomycin 2,7-Dipalmitate-d62 (CAS unassigned; TRC catalog L466332) is a perdeuterated stable isotope-labeled analogue of the lincomycin 2,7-dipalmitate diester prodrug, carrying 62 deuterium atoms distributed across the two palmitate ester chains (31 D per C16 chain) . With a molecular formula of C₅₀H₃₂D₆₂N₂O₈S and a molecular weight of 945.74 Da, it provides a +62 Da mass shift relative to the unlabeled analyte (MW 883.35 Da) . The compound is manufactured by Toronto Research Chemicals (TRC) and supplied with a batch-specific Certificate of Analysis including isotopic purity characterization [1]. Its primary role is as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of Lincomycin 2,7-Dipalmitate in complex biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) .

+62 Da mass shift for linear calibration support
Non-exchangeable alkyl chain deuteration
Prodrug-matched diester structure for co-elution

Why Lincomycin 2,7-Dipalmitate-d62 Cannot Be Substituted


Substituting Lincomycin 2,7-Dipalmitate-d62 with the widely available lincomycin-d3 (MW 409.56 Da, Δ3 Da shift) or with the unlabeled dipalmitate creates analytically distinct failure modes. First, lincomycin-d3 is the isotopologue of free lincomycin (MW 406.5 Da) [1], not the 2,7-dipalmitate diester — these two analytes differ by approximately 477 Da in molecular weight and by an estimated >6 units in logP due to the dual palmitate esterification [2], producing fundamentally different extraction recovery, chromatographic retention, and ionization behavior. Second, the +3 Da mass shift of lincomycin-d3 falls at the established borderline for isotopic cross-contribution, where mass differences ≤3 Da can generate non-linear calibration curves and require mathematical correction [3], whereas the +62 Da shift of the d62 compound provides >20-fold greater mass separation. Third, an unlabeled structural analogue cannot compensate for matrix effects in electrospray ionization because it lacks co-elution behavior with the target analyte . These differences render generic substitution analytically indefensible in regulated bioanalytical workflows.

Mass shift below linearity threshold

Lincomycin-d3 (+3 Da) may require second-order calibration, unlike the +62 Da shift of the d62 compound.

Structure mismatch with free lincomycin

Free lincomycin base shows >6 logP units lower lipophilicity than the dipalmitate diester, altering extraction recovery.

Absence of matrix-effect correction

Unlabeled structural analogs lack co-elution, preventing electrospray matrix effect compensation.

Lincomycin 2,7-Dipalmitate-d62: Quantitative Evidence vs. Comparators


Mass Shift Advantage for Linear Calibration

Lincomycin 2,7-Dipalmitate-d62 (MW 945.74 Da) provides a +62 Da mass shift relative to the unlabeled analyte (MW 883.35 Da), exceeding the established >3 Da threshold for linear calibration curves by more than 20-fold [1]. By contrast, lincomycin-d3 (MW 409.56 Da) provides only a +3 Da shift relative to unlabeled lincomycin (MW 406.5 Da), placing it precisely at the borderline where second-order calibration curvature emerges [2]. The published literature demonstrates that internal standard mass differences >3 Da yield linear calibration, while those ≤3 Da require non-linear curve fitting with mathematical linearization procedures [1]. Additionally, best-practice guidance for LC-MS bioanalysis recommends a minimum 4–5 Da mass difference for SIL-IS to minimize mass spectrometric cross-talk between the isotopologue cluster of the analyte and that of the internal standard . The d62 compound satisfies this criterion with >12-fold margin; lincomycin-d3 does not.

Mass shift linearity
Reported
+62 Da (d62) vs +3 Da (d3); threshold >3 Da.
Supports linear calibration, reducing need for curve fitting.
LC-MS/MS isotope dilution context.
Isotope dilution mass spectrometry Calibration linearity Isotopic cross-talk

Non-Exchangeable Deuteration Stability

The 62 deuterium atoms in Lincomycin 2,7-Dipalmitate-d62 are positioned exclusively on the two palmitate alkyl chains (C16H31O2 → C16D31O2 per chain), forming carbon-deuterium (C-D) bonds at non-exchangeable aliphatic positions . This labeling architecture avoids the well-documented problem of deuterium-hydrogen back-exchange that can occur when deuterium is placed adjacent to nitrogen or oxygen atoms in the core lincosamide structure. In contrast, lincomycin-d3 carries its three deuterium atoms on the N-methyl group of the pyrrolidine moiety , a position adjacent to the tertiary amine nitrogen where solution-phase H/D exchange is thermodynamically feasible under protic solvent conditions. The C-D bond dissociation energy is approximately 6–9 kJ/mol greater than the corresponding C-H bond , providing inherent stability; however, placement at exchangeable-adjacent positions can negate this advantage. The comprehensive perdeuteration of the palmitate chains additionally ensures that no residual protiated isotopologue (d0) of the internal standard overlaps with the analyte mass channel.

Deuteration stability
Class-level
Alkyl chain C-D (non-exchangeable) vs N-CD₃ (exchangeable-adjacent).
May maintain IS concentration in extended analytical sequences.
Relevant for ≥24 h runs; protic mobile phases.
Deuterium-hydrogen exchange Isotopic stability Internal standard integrity

Analyte Specificity: Prodrug-Matched Deuterated Standard

Lincomycin 2,7-Dipalmitate-d62 is the only commercially available deuterated internal standard that is structurally identical to the lincomycin 2,7-dipalmitate diester analyte. Lincomycin-d3 is the isotopologue of free lincomycin base and is structurally mismatched to the dipalmitate prodrug by approximately 477 Da in molecular weight and by an estimated >6 logP units in lipophilicity [1]. This physicochemical mismatch has direct analytical consequences: during liquid-liquid extraction (LLE) or solid-phase extraction (SPE), the recovery of the free lincomycin-d3 internal standard will differ from that of the highly lipophilic dipalmitate analyte (XLogP3 of the monoester analogue is 7.7 vs. 0.2 for free lincomycin) [1][2], violating the core assumption of identical extraction behavior required for SIL-IS correction. The d62 compound, being the exact isotopologue of the dipalmitate, co-partitions identically in all sample preparation steps.

Analyte specificity
Reported
Diester (945.74 Da) vs free base (409.56 Da); ΔlogP >6.
Analyte-matched structure supports consistent extraction recovery.
LLE/SPE workflows.
Prodrug bioanalysis Analyte-IS matching Extraction recovery

Manufacturer Pedigree: TRC Quality Standards

Lincomycin 2,7-Dipalmitate-d62 is manufactured by Toronto Research Chemicals (TRC, catalog L466332), a subsidiary of LGC Standards and a global leader in stable isotope-labeled compound production with over 21,000 SIL standards in their portfolio [1]. TRC products are supplied with detailed Certificates of Analysis (CoA) that include characterization by NMR, mass spectrometry, and chromatographic purity assessment [2]. For deuterated standards, TRC provides isotopic purity specification, enabling users to apply the exact isotopic enrichment factor in concentration calculations. In contrast, generic lincomycin-d3 from some suppliers reports only chemical purity (≥95% by HPLC) without specifying the d0 residual percentage or atom% D enrichment [3], which is a critical parameter for accurate isotope dilution calculations. TRC's position as a manufacturer serving pharmaceutical, biotechnology, and academic institutions in over 120 countries provides supply chain reliability for multi-year analytical programs [1].

Manufacturer pedigree
Source review
TRC: >21,000 SIL standards; CoA with NMR, MS, HPLC.
Batch-specific documentation supports lot consistency.
Multi-year bioanalytical program context.
Reference standard quality Batch traceability Regulatory compliance

Minimal d0 Residual and Analyte Channel Cross-Contribution

A critical but underappreciated parameter for deuterated internal standards is the residual unlabeled (d0) fraction, which directly contributes signal intensity to the analyte mass channel and causes positive bias at low concentrations. For lincomycin-d3, typical isotopic purity is specified as ≥95% with a separate premium-grade option achieving >99.9% (d0 = 0.00%) [1]. This means that a standard lot of lincomycin-d3 can contain up to 5% d0 material, producing a systematic overestimation of analyte concentration that becomes significant near the LLOQ. For Lincomycin 2,7-Dipalmitate-d62, the extensive deuteration across 62 positions means that the statistical probability of any individual molecule bearing zero deuterium atoms is vanishingly small (the per-position isotopic enrichment multiplies across 62 sites), making the effective d0 residual substantially lower than for a d3-labeled compound at equivalent per-position enrichment. TRC provides batch-specific isotopic purity data in the CoA, enabling users to apply the exact isotopic correction factor . Published GC/MS studies have demonstrated that analogs labeled with three or more deuterium atoms at appropriate positions are considered most effective, and that cross-contribution of ion intensity between analyte and IS channels must be empirically evaluated for each derivatization and detection scheme [2].

d₀ residual
Class-level
d62: effective d₀ ~0; d3: ≤5% d₀ (standard grade).
May reduce low-concentration signal bias.
Trace-level residue analysis context.
Isotopic purity d0 residual Cross-contribution

Application Scenarios for Lincomycin 2,7-Dipalmitate-d62


Regulated Bioanalytical Method Validation

In preclinical and clinical pharmacokinetic studies of the lincomycin 2,7-dipalmitate prodrug, FDA and EMA bioanalytical method validation guidelines require the use of a stable isotope-labeled internal standard that matches the analyte in extraction recovery, chromatographic retention, and ionization behavior. Lincomycin 2,7-Dipalmitate-d62 is the only commercially available SIL-IS that meets this requirement. The +62 Da mass shift ensures linear calibration curves without mathematical transformation [1], while the non-exchangeable alkyl chain deuteration maintains IS concentration integrity throughout long analytical sequences exceeding 24 hours. Use of lincomycin-d3 as an IS in this context would introduce systematic extraction bias due to the >6 logP unit lipophilicity difference between free lincomycin and the dipalmitate diester [2], leading to method validation failure at the accuracy and precision evaluation stage.

Veterinary Residue Quantification in Food Matrices

Lincomycin 2,7-dipalmitate is used as a veterinary antibiotic prodrug in food-producing animals . Regulatory monitoring programs (EU Commission Decision 2002/657/EC, FDA CVM GFI #208) require confirmatory LC-MS/MS methods with isotopically labeled internal standards for residue quantification at µg·kg⁻¹ (ppb) levels. The inherently low d0 residual of d62-labeled compounds minimizes false-positive signals at these trace concentrations [3]. Furthermore, the extensive deuterium labeling provides immunity to isotopic cross-talk with the natural abundance ¹³C isotopologue cluster of the unlabeled analyte, a problem exacerbated with low-mass-shift IS like d3-labeled compounds at residue-level concentrations where the analyte isotopologue signal can be a significant fraction of the IS response.

Impurity Profiling and Forced Degradation Studies

During pharmaceutical development, lincomycin 2,7-dipalmitate drug substance and drug product must be characterized for impurity profiles per ICH Q3A/Q3B guidelines. Lincomycin 2,7-Dipalmitate-d62 serves as the ideal internal standard for LC-MS/MS quantification of the dipalmitate API and its degradation products in forced degradation (hydrolytic, oxidative, thermal, photolytic) studies . The identical diester structure ensures that the IS tracks the analyte through all sample preparation steps including ester hydrolysis-prone conditions. The batch-specific CoA from TRC provides the traceable purity documentation required for regulatory submissions (IND, NDA, ANDA, DMF).

Multi-Residue Antibiotic Screening with Dual IS

Laboratories developing multi-class antibiotic residue methods that include lincomycin dipalmitate as one of many analytes face a critical IS selection challenge: while lincomycin-d3 may suffice for free lincomycin quantification in the same method, it cannot serve for the dipalmitate diester. Lincomycin 2,7-Dipalmitate-d62 enables accurate quantification of the dipalmitate fraction while lincomycin-d3 (or preferably lincomycin-¹³C,d3) handles the free lincomycin channel . This dual-IS strategy, made possible by the availability of the d62 compound, allows a single extraction and chromatographic method to accurately quantify both the prodrug and the active moiety, supporting comprehensive pharmacokinetic/pharmacodynamic (PK/PD) modeling where both species must be measured.

Application
Selection Property
Validation Focus
Bioanalytical method validation
+62 Da shift, non-exchangeable label
Linearity, extraction recovery, IS integrity
Veterinary residue quantification
Low d₀ residual, co-elution behavior
Trace-level accuracy, isotopic cross-talk
Pharmaceutical impurity profiling
Analyte-matched diester, batch CoA
Stability-indicating extraction recovery
Multi-residue screening with dual IS
Compatible dual-IS strategy for prodrug/free drug
Co-quantification without extraction bias

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lincomycin 2,7-Dipalmitate-d62

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.